molecular formula C21H24N4O B4194433 2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide

2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide

Cat. No.: B4194433
M. Wt: 348.4 g/mol
InChI Key: MJJZBHJXLGTQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include an indane core, a dimethylamino group, and an imidazo[1,2-a]pyridine moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method employs transition metal catalysis, metal-free oxidation, and photocatalysis strategies to construct the imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-8-9-19-23-18(14-25(19)13-15)12-22-20(26)21(24(2)3)10-16-6-4-5-7-17(16)11-21/h4-9,13-14H,10-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZBHJXLGTQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CNC(=O)C3(CC4=CC=CC=C4C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide
Reactant of Route 4
2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide
Reactant of Route 5
2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide
Reactant of Route 6
2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-dihydroindene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.